molecular formula C12H9ClN2O3 B8529098 (2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

(2-Chloro-4-nitrophenyl)(pyridin-2-yl)methanol

Cat. No. B8529098
M. Wt: 264.66 g/mol
InChI Key: DPAFNOGHBNCMQS-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

(2-chloro-4-nitrophenyl)(pyridin-2-yl)methanol (1 g) was dissolved in tetrahydrofuran (15 ml), ethanol (15 ml) and water (15 ml), and sodium hydrosulfide (3.3 g) was added to the mixture, and the mixture was refluxed for 30 minutes. After concentration, the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give (4-amino-2-chlorophenyl)(pyridin-2-yl)methanol (0.21 g) as colorless crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)[OH:12].C(O)C.O.[SH-].[Na+]>O1CCCC1>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[OH:12])=[C:2]([Cl:1])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(O)C1=NC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 g
Type
reactant
Smiles
[SH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C(O)C1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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